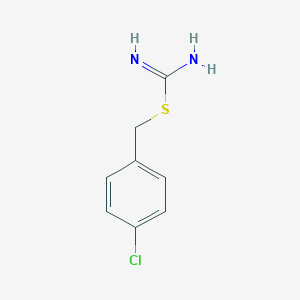

4-Chlorobenzyl carbamimidothioate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-chlorophenyl)methyl carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H3,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCWIHYZDHPSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC(=N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196737 | |

| Record name | p-Chlorobenzylpseudothiuronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46124-27-0, 544-47-8 | |

| Record name | p-Chlorobenzylpseudothiuronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046124270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudourea, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorobenzylpseudothiuronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-CHLOROBENZYLPSEUDOTHIURONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EJT87W36D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-Chlorobenzyl Carbamimidothioate and Related Structures

The synthesis of this compound and its derivatives is primarily achieved through strategic S-alkylation and the formation of specific precursor molecules. These methods allow for the creation of a variety of structurally related compounds, including those with bulky adamantane (B196018) moieties.

S-Alkylation Strategies for Carbamimidothioate Formation

S-alkylation represents a cornerstone in the synthesis of carbamimidothioates (isothioureas). This process involves the formation of a carbon-sulfur bond by attaching an alkyl group, in this case, a 4-chlorobenzyl group, to the sulfur atom of a thiourea (B124793) or related precursor.

A direct and widely used method for synthesizing this compound involves the reaction of thiourea with a suitable benzyl (B1604629) halide. nih.govarkat-usa.org Specifically, 4-chlorobenzyl chloride is reacted with thiourea in a solvent such as absolute ethanol (B145695). nih.gov The mixture is heated under reflux for several hours. Upon cooling, the desired carbamimidothioate product crystallizes and can be isolated through filtration. This general procedure is applicable for a range of substituted benzyl halides and thioureas, yielding the corresponding S-benzylisothiourea derivatives in good to excellent yields, often between 80% and 95%. nih.gov The reaction proceeds via the formation of an isothiuronium (B1672626) salt intermediate, which can be generated and then reacted in-situ with a second benzyl halide in a one-pot synthesis, avoiding the need to isolate malodorous thiol intermediates. arkat-usa.org

A specific synthesis of this compound, also known as MP265, involves heating a solution of 4-chlorobenzyl chloride (12.92 mmol) and thiourea (13 mmol) in refluxing absolute ethanol (25 ml) for 12 hours. nih.gov

Table 1: General Conditions for S-Alkylation of Thiourea with Benzyl Halides

| Parameter | Value/Condition | Source |

| Reactants | Thiourea, Substituted Benzyl Halide | nih.gov |

| Solvent | Absolute Ethanol | nih.gov |

| Reaction Condition | Reflux | nih.gov |

| Reaction Time | 12-16 hours | nih.gov |

| Yield | 80-95% | nih.gov |

Phase-transfer catalysis (PTC) is an effective methodology for carrying out S-alkylations, including those involving thioureas. crdeepjournal.org This technique is particularly useful when the reactants are soluble in two immiscible phases, such as an aqueous and an organic layer. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the reaction by transporting the nucleophile (e.g., a deprotonated thiourea anion) from the aqueous phase into the organic phase to react with the alkylating agent. crdeepjournal.org

While direct examples for this compound are not prominent, the principle has been demonstrated in related systems. Thiourea derivatives themselves can act as hydrogen-bonding phase-transfer organocatalysts. nih.gov However, a significant challenge in these reactions is the inherent nucleophilicity of the thiourea catalyst, which can lead to competitive self-alkylation, reacting with the electrophile intended for the substrate. nih.govacs.orgnih.gov This reactivity can sometimes outcompete the desired transformation, such as in certain fluorination reactions where the alkylation of the thiourea catalyst occurs instead of the intended fluorination. acs.orgnih.gov

Cyanamide (B42294) serves as a versatile building block in organic synthesis for creating various nitrogen-containing compounds. rsc.orgnih.gov Synthetic routes based on cyanamide can lead to the formation of carbamimidothioate structures. One potential pathway involves the reaction of a suitable thiol, such as 4-chlorobenzyl mercaptan, with cyanamide.

Alternatively, multi-step sequences can be employed. For instance, N,N-dibenzyl cyanamides can be synthesized from cyanamide and subsequently transformed. rsc.org More complex approaches involve the in-situ generation of electrophilic cyanation reagents from thiourea derivatives, which can then react with amines to produce substituted cyanamides, providing an entry point to isothiourea structures. nih.gov Another method involves the reaction of aryl-isoselenocyanates with an azide (B81097) followed by an alkyl halide, which serendipitously yields N-alkyl-N-aryl-cyanamides through the loss of selenium and dinitrogen. nih.gov These cyanamide intermediates are key for building the carbamimidothioate backbone.

Synthesis of Adamantane-Linked Carbamimidothioate Analogues

The incorporation of a bulky adamantane group into the carbamimidothioate structure has been a subject of synthetic exploration. nih.govmdpi.comacs.org These analogues are typically synthesized in a two-step process. First, an adamantane-containing thiourea precursor is formed, followed by S-alkylation with a substituted benzyl halide. nih.govacs.org

In a representative synthesis, adamantane-1-amine is reacted with 4-chlorophenyl isothiocyanate by heating in ethanol to produce the precursor thiourea, 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea. nih.govacs.org This thiourea derivative is then S-alkylated using a substituted benzyl halide (e.g., 4-nitrobenzyl bromide or 4-bromobenzyl bromide) to yield the final adamantane-linked carbamimidothioate. nih.govacs.org Similarly, N-(adamantan-1-yl)morpholine-4-carbothioamide can be reacted with 4-chlorobenzyl bromide in acetone (B3395972) in the presence of anhydrous potassium carbonate to yield 4-chlorobenzyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidate. mdpi.com

Table 2: Examples of Synthesized Adamantane-Linked Carbamimidothioates

| Precursor Thiourea | Alkylating Agent | Resulting Compound | Source |

| 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea | 4-Nitrobenzyl bromide | 4-Nitrobenzyl 1-(adamantan-1-yl)-3-(4-chlorophenyl)carbamimidothioate | nih.govacs.org |

| 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea | 4-Bromobenzyl bromide | 4-Bromobenzyl 1-(adamantan-1-yl)-3-(4-chlorophenyl)carbamimidothioate | nih.govacs.org |

| N-(Adamantan-1-yl)morpholine-4-carbothioamide | 4-Chlorobenzyl bromide | 4-Chlorobenzyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidate | mdpi.com |

Formation of Precursor Thiourea Derivatives

The synthesis of the target carbamimidothioates is critically dependent on the availability of appropriately substituted thiourea precursors. A common and efficient method for preparing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. mdpi.com For example, reacting phenyl isothiocyanate or benzyl isothiocyanate with various amines in a solvent like dichloromethane (B109758) can produce a diverse library of thiourea derivatives with high yields. mdpi.com

Other green chemistry approaches avoid toxic reagents like isothiocyanates. One such method involves the condensation of primary aliphatic amines with carbon disulfide in an aqueous medium to form symmetrical and unsymmetrical substituted thioureas. organic-chemistry.orgorganic-chemistry.org Additionally, N-acylthioureas can be synthesized under solvent-free conditions by reacting ammonium thiocyanate (B1210189) with acid chlorides to generate isothiocyanates in situ, which then react with amines. researchgate.net The synthesis of 4-chlorobenzoylthiourea, for instance, has been achieved by reacting 4-chlorobenzoyl chloride with thiourea in tetrahydrofuran. uad.ac.id

Mechanistic Investigations of Carbamimidothioate Reactions

The reactivity of carbamimidothioates, including this compound, has been the subject of various mechanistic studies to understand their behavior in different chemical transformations.

Cyclization Reactions with Activated Methylene (B1212753) Isocyanides.thieme-connect.comresearchgate.net

A significant reaction of carbamimidothioates is their cyclization with activated methylene isocyanides. thieme-connect.comresearchgate.net This process provides a novel pathway for the synthesis of N,1-aryl-4-tosyl/ethoxycarbonyl-1H-imidazol-5-amines. thieme-connect.comresearchgate.net The reaction's versatility is demonstrated by its successful application with carbamimidothioates derived from various thiourea precursors, including symmetrical N,N-disubstituted, unsymmetrical N,N,N-trisubstituted, and unsymmetrical N,N-disubstituted thioureas. thieme-connect.comthieme-connect.com Both p-toluenesulfonylmethyl isocyanide (TosMIC) and ethyl isocyanoacetate have been effectively used as the activated methylene isocyanide component in these cyclizations. thieme-connect.com

For instance, the reaction of a regioisomeric mixture of methyl N′-(4-chlorophenyl)-N-(p-tolyl)carbamimidothioate and methyl N-(4-chlorophenyl)-N′-(p-tolyl)carbamimidothioate with TosMIC proceeds smoothly to yield a mixture of 1-(4-chlorophenyl)-N-(p-tolyl)-4-tosyl-1H-imidazol-5-amine and N-(4-chlorophenyl)-1-(p-tolyl)-4-tosyl-1H-imidazol-5-amine. thieme-connect.comthieme-connect.com However, an interesting exception was observed with methyl N-(4-chlorophenyl)morpholine-4-carbimidothioate, which, instead of the expected imidazole (B134444) derivative, yielded a 4-tosyloxazole. thieme-connect.comthieme-connect.com

Proposed Reaction Pathways and Intermediate Analysis.thieme-connect.comresearchgate.net

The proposed mechanism for the formation of imidazole derivatives from carbamimidothioates and activated methylene isocyanides involves several key steps. thieme-connect.com The reaction is initiated by the deprotonation of the activated methylene isocyanide by a base, such as sodium hydride, to form a carbanion. thieme-connect.com This carbanion then undergoes condensation with the carbamimidothioate, leading to an intermediate. thieme-connect.com Subsequent deprotonation of this intermediate, followed by cyclization, results in the formation of an imidazole carbanion, which is then protonated during the work-up to afford the final imidazole product. thieme-connect.com

In a different reaction pathway, carbamimidothioates can react with sodium azide to form 1,5-disubstituted tetrazoles. researchgate.net The proposed mechanism for this transformation involves the initial reaction of sodium azide with the carbamimidothioate to form an intermediate, which then cyclizes. researchgate.net The final step is the elimination of sodium methanethiolate (B1210775) to yield the tetrazole product. researchgate.net

Regioselectivity and Stereochemistry in Carbamimidothioate Synthesis.thieme-connect.comwikipedia.org

Regioselectivity, the preference for bond formation at one position over another, is a crucial aspect of carbamimidothioate synthesis. wikipedia.org The synthesis of carbamimidothioates often begins with the S-methylation of thioureas. thieme-connect.com In the case of unsymmetrical disubstituted thioureas, this S-methylation can lead to a regioisomeric mixture of carbamimidothioates. thieme-connect.com For example, the methylation of an unsymmetrical disubstituted thiourea can produce an inseparable mixture of carbamimidothioate regioisomers. thieme-connect.com

The stereochemistry of the starting materials can also influence the stereochemistry of the products in reactions involving carbamimidothioates. While the provided information does not delve deeply into the stereochemical aspects of this compound itself, the principles of stereochemistry are fundamental in understanding the three-dimensional arrangement of atoms and its impact on chemical reactions.

Derivatization and Structural Modification Strategies

The core structure of this compound can be modified to generate a variety of derivatives, allowing for the exploration of structure-activity relationships.

Synthesis of Alkyl/Benzyl (4-Sulphamoylphenyl)carbamimidothioate Derivatives.nih.govnih.gov

A notable derivatization strategy involves the synthesis of alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioate derivatives. nih.govnih.gov This is achieved through the selective S-alkylation of 4-thioureidobenzenesulphonamide. nih.gov This method has been used to create a library of novel compounds with varying alkyl and benzyl groups attached to the sulfur atom. nih.govnih.gov The synthesis of 4-Chlorobenzyl (4-sulphamoylphenyl)carbamimidothioate specifically involves reacting the appropriate precursors, followed by purification to yield the final product as a white powder. nih.gov

Introduction of Diverse Aryl and Alkyl Moieties for Structure-Activity Relationship Studies.nih.gov

To investigate structure-activity relationships (SAR), a wide range of aryl and alkyl moieties can be introduced into the carbamimidothioate scaffold. nih.gov This allows for a systematic evaluation of how different substituents affect the compound's properties. For example, in the synthesis of (4-sulphamoylphenyl)carbamimidothioate derivatives, various substituted benzyl groups, such as 4-bromobenzyl and 3,5-difluorobenzyl, have been incorporated. nih.gov The introduction of these diverse groups allows for a detailed analysis of the impact of electronic and steric effects on the compound's activity. nih.gov

Formation of Complex Heterocyclic Systems via Carbamimidothioate Intermediates

Carbamimidothioate intermediates, such as this compound and its derivatives, are versatile building blocks in synthetic organic chemistry, particularly for the construction of complex heterocyclic systems. Their ambident nucleophilic nature allows them to react with various electrophiles, leading to the formation of a wide array of nitrogen- and sulfur-containing heterocycles. Research has demonstrated their utility in synthesizing biologically relevant scaffolds, including thiazoles and imidazoles.

Synthesis of 2-Aminothiazole (B372263) Derivatives

One significant application of carbamimidothioate intermediates is in the synthesis of 2-aminothiazole derivatives. A general methodology involves the reaction of (Z)-methyl N-arylalkyl-N'-cyanocarbamimidothioates with α-haloketones. mdpi.com The process typically begins with the in situ generation of a reactive cyanamide intermediate.

The synthesis of the precursor, (Z)-methyl N'-cyano-N-(4-chlorobenzyl)carbamimidothioate, and its subsequent conversion to the corresponding aminothiazole illustrates this pathway. The general procedure involves heating the N-cyanocarbamimidothioate with sodium sulfide (B99878) nonahydrate in dimethylformamide (DMF). mdpi.com This is followed by the addition of an α-bromo ketone, such as 2-bromo-1-(3',4',5'-trimethoxyphenyl)ethanone, and subsequent treatment with potassium carbonate to facilitate the cyclization and formation of the final 2-aminothiazole product. mdpi.com

Detailed research findings for the synthesis of a representative 2-aminothiazole are presented below:

Table 1: Synthesis of (4-Amino-2-((4-chlorobenzyl)amino)thiazol-5-yl)(3,4,5-trimethoxyphenyl)methanone

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product | Yield |

|---|

Data sourced from Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. mdpi.com

Synthesis of 1H-Imidazol-5-amine Derivatives

Carbamimidothioates are also key precursors for the synthesis of substituted imidazole derivatives. A notable method involves the base-induced cyclization of methyl N,N'-disubstituted carbamimidothioates with activated methylene isocyanides, such as p-toluenesulfonylmethyl isocyanide (TosMIC). thieme-connect.comthieme-connect.com

This reaction proceeds via the initial deprotonation of the activated methylene isocyanide by a strong base like sodium hydride. The resulting anion then attacks the carbamimidothioate, leading to a cyclization cascade that ultimately furnishes the N,1-diaryl-4-tosyl-1H-imidazol-5-amine. thieme-connect.com The versatility of this method has been demonstrated with a range of symmetrically and asymmetrically substituted carbamimidothioates. thieme-connect.comthieme-connect.com

For instance, a regioisomeric mixture of methyl N′-(4-chlorophenyl)-N-(p-tolyl)carbamimidothioate and methyl N-(4-chlorophenyl)-N′-(p-tolyl)carbamimidothioate reacts smoothly with TosMIC to yield a mixture of 1-(4-chlorophenyl)-N-(p-tolyl)-4-tosyl-1H-imidazol-5-amine and N-(4-chlorophenyl)-1-(p-tolyl)-4-tosyl-1H-imidazol-5-amine. thieme-connect.com

Data sourced from Cyclization of Activated Methylene Isocyanides with Methyl N(N),N′-Di(tri)substituted Carbamimidothioate. thieme-connect.comthieme-connect.com

Formation of Other Heterocyclic Systems

The utility of carbamimidothioate intermediates extends to the synthesis of other complex heterocyclic systems, such as oxadiazoles (B1248032) and triazoles. For example, S-methyl isothiourea derivatives, which are structurally related to carbamimidothioates, can be reacted with acid hydrazides to form substituted 1,3,4-oxadiazoles and 4H-1,2,4-triazoles. google.com The synthesis of 6-(4-{5-[(4-chlorophenyl)amino]-l,3,4-oxadiazol-2-yl}phenoxy)pyrimidine-2,4-diamine highlights the incorporation of the "(4-chlorophenyl)amino" moiety, derived from a corresponding isothiourea or carbamimidothioate precursor, into a complex heterocyclic framework. google.com

Spectroscopic and Solid State Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the chemical structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary pieces of the structural puzzle.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the case of 4-Chlorobenzyl carbamimidothioate, the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the 4-chlorobenzyl group and the carbamimidothioate moiety.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorobenzyl group, typically as a set of doublets in the range of δ 7.2-7.4 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet corresponding to the two methylene (B1212753) protons (Ar-CH₂-S) would likely appear further upfield. The protons attached to the nitrogen atoms of the carbamimidothioate group would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for the 4-chlorobenzyl portion would show four distinct aromatic signals and one signal for the methylene carbon. For instance, in the related compound 4-chlorobenzyl alcohol, the aromatic carbons appear at approximately 139.3, 133.5, 128.8, and 128.4 ppm, with the methylene carbon at 64.7 ppm rsc.org. The carbon atom of the C=N double bond in the carbamimidothioate core is expected to be significantly downfield. Quaternary carbons, those without attached hydrogens, are typically observed as weaker signals in the spectrum oregonstate.edu.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic C-H | ~ 7.3 ppm (m) | ~ 128-134 ppm |

| Methylene (-CH₂-) | ~ 4.0-4.5 ppm (s) | ~ 35-45 ppm |

| C-Cl | N/A | ~ 133 ppm |

| C-S | N/A | ~ 139 ppm |

| Carbamimidothioate (C=N) | N/A | ~ 160-170 ppm |

| Amine (-NH₂) | Variable (br s) | N/A |

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₉ClN₂S), the molecular ion peak (M⁺) would appear as a characteristic isotopic cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Upon ionization, the molecular ion can undergo fragmentation. libretexts.org A common fragmentation pathway for benzyl (B1604629) compounds is the cleavage of the benzyl-sulfur bond to form a stable 4-chlorotropylium cation. This fragment would be observed at a mass-to-charge ratio (m/z) of 125. Another significant fragmentation is alpha-cleavage, where the bond adjacent to the sulfur atom breaks. youtube.com The loss of neutral fragments, such as small molecules, can also occur. miamioh.edu The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Structure | m/z (for ³⁵Cl) | Description |

| [C₈H₉³⁵ClN₂S]⁺ | 200 | Molecular Ion (M⁺) |

| [C₇H₆³⁵Cl]⁺ | 125 | 4-Chlorotropylium cation |

| [CH₄N₂S]⁺ | 76 | Carbamimidothioate fragment |

| [C₇H₇]⁺ | 91 | Tropylium cation (loss of Cl) |

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific bonds, which vibrate at characteristic frequencies when they absorb infrared radiation. compoundchem.commsu.edu For this compound, key absorptions would include N-H stretching vibrations for the amine groups (typically broad bands around 3100-3500 cm⁻¹), C=N stretching of the imine group (around 1640-1690 cm⁻¹), and aromatic C-H and C=C stretching (around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively). study.comvscht.cz The C-S and C-Cl bonds would show weaker absorptions in the fingerprint region (below 1500 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. The spectrum is dominated by the chromophore, which in this case is the 4-chlorobenzyl group. Benzenoid molecules typically exhibit strong absorption bands corresponding to π→π* transitions. masterorganicchemistry.com The presence of the chlorine substituent on the benzene ring is expected to result in an absorption maximum (λmax) in the range of 260-280 nm. researchgate.net

Table 3: Characteristic Spectroscopic Data for this compound

| Technique | Feature | Expected Wavenumber / Wavelength |

| IR | N-H Stretch | ~ 3100-3500 cm⁻¹ |

| Aromatic C-H Stretch | ~ 3000-3100 cm⁻¹ | |

| C=N Stretch | ~ 1640-1690 cm⁻¹ | |

| Aromatic C=C Stretch | ~ 1400-1600 cm⁻¹ | |

| UV-Vis | π→π* Transition (λmax) | ~ 260-280 nm |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov It provides precise coordinates of each atom, allowing for detailed analysis of bond lengths, bond angles, and intermolecular interactions.

Crystallographic studies of carbamimidothioate derivatives reveal important conformational preferences. A consistent finding is that the configuration across the C15=N2 formal double bond is Z, with the cyano and sulfur groups positioned cis to each other. nih.gov This arrangement is favored as it minimizes steric repulsion between the cyano group and the substituent on the other nitrogen atom. nih.gov

The arrangement of molecules within the crystal lattice, known as molecular packing, is governed by intermolecular forces. In derivatives of N,N'-bis(benzamidothiocarbonyl) hydrazine, extensive networks of intermolecular hydrogen bonds are observed. researchgate.net These interactions, such as N-H···S and N-H···O, play a crucial role in stabilizing the crystal structure, often leading to the formation of two-dimensional layers or three-dimensional networks. researchgate.net Similar hydrogen bonding between the amine protons and the sulfur atom or imine nitrogen would be expected to dictate the molecular packing of this compound.

Intramolecular and Intermolecular Hydrogen Bonding Networks

The stability and molecular arrangement of this compound in the solid state are significantly influenced by a network of hydrogen bonds. These interactions can be categorized into intramolecular (within the same molecule) and intermolecular (between different molecules) bonds. The carbamimidothioate moiety provides both hydrogen bond donors (the N-H groups) and acceptors (the sulfur and nitrogen atoms), leading to a variety of possible interactions that define the crystal packing.

In related carbamimidothioate structures, intermolecular hydrogen bonds of the types N—H⋯N and N—H⋯S are commonly observed. The amino groups of the carbamimidothioate core act as donors, forming connections with the nitrogen or sulfur atoms of adjacent molecules. For instance, studies on thioglycosides containing the carbamimidothioate group reveal the formation of layer structures driven by classical N—H⋯Ncyano hydrogen bonds. nih.govresearchgate.netiucr.org

The specific geometry and connectivity of these hydrogen bonds dictate the formation of distinct synthons, which are recognizable supramolecular patterns. In thiourea (B124793) derivatives, for example, R22(8) hydrogen-bond synthons are a common feature, where two molecules form a cyclic dimer through N-H···S interactions. nih.gov While a detailed crystallographic analysis of this compound is required to identify its exact synthons, the presence of both N-H donors and S/N acceptors makes the formation of such patterns highly probable.

Below is a table summarizing the typical hydrogen bond parameters observed in related structures, illustrating the kinds of interactions that likely stabilize the crystal lattice of this compound.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Type of Interaction |

| N | H | N | ~0.86 | ~2.1-2.3 | ~3.0-3.2 | ~150-170 | Intermolecular |

| N | H | S | ~0.86 | ~2.4-2.6 | ~3.3-3.5 | ~140-160 | Intermolecular |

| C | H | O | ~0.95-1.00 | ~2.4-2.6 | ~3.2-3.6 | ~130-160 | Intermolecular (Weak) |

| C | H | S | ~0.95-1.00 | ~2.8-3.0 | ~3.7-3.9 | ~130-150 | Intermolecular (Weak) |

| C | H | N | ~0.95-1.00 | ~2.3-2.5 | ~3.2-3.4 | ~140-160 | Intermolecular (Weak) |

Note: The data in this table is representative of hydrogen bonds found in similar molecular structures containing carbamimidothioate and chlorophenyl moieties and is intended for illustrative purposes.

Lattice Energy Calculations and Crystal Stabilization

For molecular crystals like this compound, the lattice energy is the sum of all intermolecular interaction energies, including van der Waals forces (dispersion and repulsion), electrostatic interactions (Coulombic forces), and hydrogen bonding. nih.gov

Key Contributions to Lattice Energy:

Electrostatic Interactions: These arise from the distribution of partial charges within the molecule. The polar N-H bonds and the electronegative chlorine and sulfur atoms create a complex molecular electrostatic potential map, leading to significant attractive Coulombic forces between molecules in the crystal lattice. nih.gov

Van der Waals Forces: Dispersion forces (London forces) are present between all molecules and are critical for crystal packing, especially for the non-polar parts of the molecule like the chlorophenyl ring. nih.gov Calculated interaction energies for analogous aromatic compounds show that dispersion forces can be the largest contributor to crystal stabilization. mdpi.com

The lattice energy of an ionic solid can be estimated using a modified form of Coulomb's law: U = -k' * (Q₁Q₂ / r₀) Where U is the lattice energy, k' is a constant related to the crystal structure, Q₁ and Q₂ are the charges of the ions, and r₀ is the internuclear distance. libretexts.org For molecular crystals, computational methods are employed, summing the interaction energies between a central molecule and all its neighbors in the crystal lattice.

| Interaction Type | Contributing Molecular Features | Relative Strength | Role in Crystal Stabilization |

| Electrostatic (Coulombic) | Polar bonds (N-H, C-Cl, C=N), Lone pairs (S, N) | Strong | Orients molecules according to charge distribution. |

| Hydrogen Bonding | N-H groups (donors), S and N atoms (acceptors) | Strong to Moderate | Forms directional networks that act as a scaffold for the crystal structure. |

| Van der Waals (Dispersion) | Aromatic rings, Alkyl chain | Moderate | Fills space efficiently and provides significant cohesive energy through non-directional attraction. |

| π-π Stacking | Phenyl rings | Weak | Contributes to stabilization through interactions between aromatic systems. |

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 4-Chlorobenzyl carbamimidothioate. These methods offer a theoretical framework to predict and analyze its behavior.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods are powerful computational tools used to investigate the electronic structure and properties of molecules. cjoscience.com For compounds containing a 4-chlorobenzyl group, these calculations are typically performed to optimize the molecular geometry and determine various electronic parameters. cjoscience.com Methods like B3LYP with basis sets such as 6-311G(d) and 3-21G are commonly employed to achieve accurate theoretical values. cjoscience.com These calculations provide a foundational understanding of the molecule's stable conformation and electronic distribution. While ab initio methods provide a high level of theory, DFT is often chosen for its balance of accuracy and computational efficiency, making it suitable for studying complex molecules. aps.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. libretexts.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. cjoscience.com For related aromatic compounds, the HOMO-LUMO gap is calculated to predict the molecule's reactivity; a smaller gap generally implies higher reactivity. The analysis of HOMO and LUMO surfaces reveals the regions of the molecule that are most likely to be involved in chemical reactions.

Illustrative Data: Frontier Molecular Orbital Energies

| Parameter | Illustrative Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Disclaimer: The data in this table is illustrative and does not represent experimentally or computationally verified values for this compound. |

Molecular Electrostatic Potential (MEP) Mapping and Electron Density Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For molecules with similar functional groups, MEP analysis helps in identifying the electron-rich areas, such as those around nitrogen and oxygen atoms, and electron-poor areas, typically around hydrogen atoms. cjoscience.comresearchgate.net This provides a visual representation of the molecule's reactivity and intermolecular interaction sites.

Mulliken Atomic Charges and Charge Distribution Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule, offering insights into the distribution of electrons among the atoms. researchgate.netuni-muenchen.dewikipedia.org This analysis is instrumental in understanding the electronic structure, dipole moment, and other molecular properties. researchgate.net In compounds containing electronegative atoms, such as the nitrogen and sulfur in the carbamimidothioate group and the chlorine in the benzyl (B1604629) group, Mulliken charge analysis can quantify the extent of charge transfer and the polarity of different bonds. researchgate.net The calculated charges help in understanding the electrostatic interactions within the molecule and with other molecules.

Illustrative Data: Mulliken Atomic Charges

| Atom | Illustrative Charge (e) |

| Cl | -0.15 |

| S | -0.25 |

| N (imine) | -0.40 |

| N (amine) | -0.35 |

| C (benzyl) | +0.10 |

| Disclaimer: The data in this table is illustrative and does not represent experimentally or computationally verified values for this compound. |

Theoretical Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are also employed to predict spectroscopic parameters, such as FT-IR and NMR spectra. cjoscience.com Theoretical calculations of vibrational frequencies and chemical shifts can be correlated with experimental data to confirm the molecular structure and assign spectral bands. For similar molecules, DFT calculations have been shown to provide theoretical spectra that are in good agreement with experimental findings. cjoscience.com This correlation is essential for validating the computational model and ensuring its accuracy in predicting other molecular properties.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov These simulations can provide insights into the conformational changes, stability, and interactions of a molecule within a biological system. nih.govnih.gov For compounds like this compound, MD simulations can be used to investigate its interaction with biological targets, such as proteins or enzymes. nih.govvu.nl By simulating the molecule's movement and interactions at an atomic level, researchers can understand its binding modes and the stability of the resulting complex, which is crucial in fields like drug discovery. vu.nlmdpi.com

Conformational Space Exploration and Stability

The three-dimensional structure of this compound is not static; the molecule can adopt various shapes, or conformations, due to rotation around its single bonds. The benzyl group, in particular, has significant rotational freedom around the bond connecting the benzyl C-atom to the sulfur atom.

Computational conformational analysis, often employing quantum-chemical methods, explores the potential energy surface of the molecule to identify stable conformations (energy minima) and the energy barriers between them. Studies on similar 5-benzyl-substituted heterocyclic systems have revealed several key low-energy conformations. ethz.ch These typically include staggered conformations, where the phenyl ring is positioned to minimize steric clash with adjacent parts of the molecule. For instance, the phenyl group might reside above the plane of the central carbamimidothioate core or away from it. ethz.ch Eclipsed conformations, while generally higher in energy, can also exist as stable or meta-stable states if they are part of a "kind of escape" from other unfavorable steric interactions. ethz.ch

Molecular dynamics simulations on related structures, such as clobenpropit (B1669187) which contains the N-(4-chlorobenzyl) isothiourea moiety, show that the molecule can exist in distinct binding modes when interacting with biological targets like G-protein coupled receptors. vu.nl These different binding orientations are a direct consequence of the molecule's conformational flexibility. The energy differences between these conformations can be small, often less than 2 kcal/mol, suggesting that the benzyl group may rotate with relative freedom at ambient temperatures, allowing the molecule to adapt its shape to fit different environments, such as a protein's binding pocket. ethz.ch

Intermolecular Interaction Analysis in Various Environments

The specific chemical groups within this compound dictate the types of non-covalent interactions it can form with itself or with other molecules, such as biological macromolecules. These interactions are fundamental to its crystal packing, solubility, and biological function.

Analysis of crystal structures of closely related compounds reveals a rich network of intermolecular forces. iucr.org Key interactions observed include:

Hydrogen Bonds: The carbamimidothioate group contains hydrogen bond donors (N-H groups) and acceptors (N atoms), which can form classical N-H···N hydrogen bonds, playing a significant role in stabilizing the crystal lattice. iucr.org

Halogen Interactions: The chlorine atom on the benzyl group can participate in short-range, attractive halogen-halogen interactions (Cl···Cl), a type of halogen bond that contributes to supramolecular assembly. iucr.org

Sulfur Interactions: The sulfur atom is also capable of forming short S···S contacts, which are weaker than hydrogen bonds but collectively contribute to crystal stability. iucr.org

CH···π Interactions: The electron-rich phenyl ring can interact favorably with C-H bonds from adjacent molecules, forming stabilizing CH···π interactions. windows.netacs.org

In a biological context, such as binding to a protein, these interactions are critical. For example, studies on the bacterial protein LolA have explored how S-(4-chlorobenzyl) isothiourea, a closely related derivative, occupies the protein's binding site. researchgate.net The hydrophobic 4-chlorobenzyl group is well-suited to interact with nonpolar pockets in proteins, while the polar carbamimidothioate moiety can form specific hydrogen bonds with amino acid residues.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies aim to establish a correlation between a molecule's chemical structure and its biological activity. These models are powerful predictive tools in drug design, helping to rationalize the activity of existing compounds and guide the synthesis of new, more potent ones. sci-hub.se

Computational Approaches to Inhibitory Activity Prediction

Computational models can predict the inhibitory potency of compounds like this compound against various biological targets. Techniques such as molecular docking and 3D-QSAR are commonly employed.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. For instance, docking studies on derivatives of this compound have been used to understand their binding to enzymes like carbonic anhydrase. nih.gov The model scores the resulting poses based on factors like intermolecular energy and electrostatic interactions, providing an estimate of binding affinity. nih.gov

3D-QSAR: This approach builds a statistical model correlating the biological activity of a series of compounds with their 3D properties, such as shape and electrostatic fields. vu.nl For the closely related clobenpropit series, 3D-QSAR models have been developed to predict affinity for the histamine (B1213489) H3 and H4 receptors. vu.nl These models generate maps indicating which regions of space should be occupied by bulky, hydrophobic, or polar groups to enhance activity, providing a clear roadmap for inhibitor design. vu.nlmdpi.com

A study on a series of (4-sulphamoylphenyl)carbamimidothioates demonstrated that the 4-chlorobenzyl derivative (compound 8h) acts as an inhibitor of the bacterial β-carbonic anhydrase MscCA, with a measured inhibition constant (Kᵢ) of 618.9 nM. nih.govtandfonline.com Such experimentally determined values are crucial for building and validating the predictive accuracy of computational QSAR models. u-strasbg.fr

Correlation of Electronic and Steric Parameters with Biological Effects

The biological activity of this compound is directly influenced by its electronic and steric properties. The 4-chloro substituent on the benzyl ring plays a crucial role.

Electronic Effects: The chlorine atom is electron-withdrawing, which alters the electron distribution across the entire molecule. This can affect the pKa of the ionizable groups and the strength of hydrogen bonds it forms with a biological target. mdpi.com

Steric Effects: The size and shape of the 4-chlorobenzyl group are critical for fitting into a protein's binding site. QSAR studies on related histamine receptor ligands have successfully quantified this relationship. For example, a QSAR model for H3 receptor affinity incorporated a steric descriptor (diameter), showing that ligand size is a key determinant of binding. vu.nl Another model for H3/H4 selectivity used hydrophobic field descriptors to show that bulky, non-polar groups in specific locations favor binding to one receptor over the other. vu.nl

A direct structure-activity relationship can be observed in the inhibition of carbonic anhydrase isoforms by a series of (4-sulphamoylphenyl)carbamimidothioates. nih.gov By comparing derivatives with different substituents on the benzyl group, the influence of electronic and steric factors becomes evident.

| Compound | Substituent (R) | MscCA Inhibition Kᵢ (nM) nih.gov | Key Parameters |

|---|---|---|---|

| Methyl carbamimidothioate | -CH₃ | >10000 | Small, Aliphatic |

| Benzyl carbamimidothioate | -CH₂-Ph | 360.8 | Bulky, Aromatic |

| This compound | -CH₂-(4-Cl-Ph) | 618.9 | Bulky, Aromatic, Electron-withdrawing |

| 4-Bromobenzyl carbamimidothioate | -CH₂-(4-Br-Ph) | >10000 | Bulky, Aromatic, Electron-withdrawing (larger than Cl) |

This data shows that moving from a small methyl group to a larger benzyl group dramatically increases inhibitory activity against MscCA. nih.gov The introduction of a chlorine atom at the 4-position (4-chlorobenzyl) maintains potent activity, though slightly reduced compared to the unsubstituted benzyl. However, replacing chlorine with the larger bromine atom leads to a significant loss of activity, suggesting a sensitive dependence on the steric and electronic properties of the substituent at this position for this specific biological target. nih.gov Such analyses are fundamental to medicinal chemistry, guiding the optimization of lead compounds.

Advanced Biochemical and Mechanistic Biological Investigations in Vitro Focus

Enzyme Inhibition Studies and Mechanistic Insights

Carbonic Anhydrase (CA) Inhibition: Isoform Selectivity and Binding Mechanisms

Recent studies have explored the potential of carbamimidothioate derivatives as inhibitors of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.govmdpi.com A series of alkyl/benzyl (B1604629) (4-sulphamoylphenyl)carbamimidothioates were synthesized and evaluated for their inhibitory effects on several human (h) CA isoforms, including the cytosolic hCA I, II, VII, and XIII, as well as bacterial β-CAs. nih.gov

The binding of inhibitors to carbonic anhydrases can be assessed through both enzymatic inhibition assays and biophysical methods. core.ac.uk Classical inhibitors like sulfonamides function by binding to the catalytic zinc ion in their deprotonated state, displacing the zinc-bound water or hydroxide (B78521) ion. mdpi.com However, other mechanisms, such as those involving carboxylic acids, can include monodentate or bidentate coordination to the metal ion. mdpi.com

Derivatives of 4-Chlorobenzyl carbamimidothioate have demonstrated varied and selective inhibition against different CA isoforms. For instance, some compounds in a studied series showed moderate to low nanomolar inhibition constants against hCA I, II, and VII, while their inhibitory effect on hCA XIII was less pronounced. nih.gov Notably, certain derivatives exhibited significant selectivity for hCA VII over hCA II. nih.gov The inhibitory activity was found to be weaker against the bacterial β-CA isoform MscCA compared to the standard drug acetazolamide, with the 4-chlorobenzyl-substituted carbamimidothioate showing an inhibition constant (Ki) of 618.9 nM. nih.gov

The structural characteristics of these compounds play a crucial role in their inhibitory potency and selectivity. The presence and position of substituents on the benzyl ring influence the interaction with the active site of the different CA isoforms. nih.govplos.org This highlights the potential for designing isoform-selective CA inhibitors based on the carbamimidothioate scaffold. nih.govresearchgate.net

| Compound | Target Isoform | Inhibition Constant (Ki) |

|---|---|---|

| 4-chlorobenzyl-substituted carbamimidothioate (8h) | MscCA | 618.9 nM nih.gov |

Protein Kinase Inhibition: Ligand-Enzyme Complex Formation (e.g., cAMP-dependent Protein Kinase A)

The interaction of this compound with protein kinases has been structurally elucidated, particularly with cAMP-dependent Protein Kinase A (PKA). X-ray crystallography has provided detailed insights into the formation of the ligand-enzyme complex.

The Protein Data Bank (PDB) contains an entry (5N32) detailing the crystal structure of the catalytic subunit of cAMP-dependent Protein Kinase A from Cricetulus griseus in a complex with this compound. rcsb.orgproteopedia.org This structure, resolved at 1.83 Å, reveals the precise binding mode of the inhibitor within the enzyme's active site. rcsb.org The complex consists of the PKA catalytic subunit alpha, a cAMP-dependent protein kinase inhibitor alpha-like protein, and the this compound ligand. rcsb.org

This structural information is invaluable for understanding the molecular determinants of inhibition and for the rational design of more potent and selective protein kinase inhibitors. The ability of small molecules to bind to the ATP-binding site and allosterically affect other regulatory sites, such as the PIF pocket in AGC kinases, is an area of active investigation. pdbj.org

Topoisomerase II Inhibition: DNA Intercalation and Enzyme Poisoning Mechanisms

Topoisomerase II is a critical enzyme in managing DNA topology and a well-established target for anticancer drugs. nih.govresearchgate.net Inhibitors of this enzyme are broadly classified as poisons, which stabilize the enzyme-DNA cleavage complex, and catalytic inhibitors. researchgate.net

While there is extensive research on various chemical scaffolds as Topoisomerase II inhibitors, the direct role of this compound as a Topoisomerase II inhibitor is not extensively detailed in the provided search results. However, related structures and general mechanisms of Topoisomerase II inhibition offer context. For instance, chloroquinoxaline sulfonamide, a structural analogue of sulfaquinoxaline, acts as a topoisomerase II alpha/beta poison. medchemexpress.com

Topoisomerase poisons, like etoposide (B1684455) and doxorubicin, function by trapping the enzyme on the DNA, leading to DNA strand breaks. aging-us.comnih.gov This can stall replication forks and induce cytotoxicity. nih.gov Some inhibitors may act as ATP competitive inhibitors by blocking the ATP-binding site of the enzyme, without intercalating into the DNA. nih.govmdpi.compreprints.org The development of novel, non-DNA damaging catalytic inhibitors is a key area of research to overcome the limitations of current Topoisomerase II poisons. researchgate.net

Cyclin-Dependent Kinase (CDK) Activity Modulation

There is no specific information in the provided search results detailing the direct modulation of Cyclin-Dependent Kinase (CDK) activity by this compound.

Histamine (B1213489) H3 and H4 Receptor Ligand Binding and Functional Modulation (e.g., Clobenpropit)

This compound is a core structural component of Clobenpropit (B1669187), a well-characterized and potent ligand for histamine receptors. nih.govfigshare.com Clobenpropit, chemically known as N-(4-chlorobenzyl)-S-[3-(4(5)-imidazolyl)propyl]isothiourea, demonstrates dual activity at histamine H3 and H4 receptors. nih.govnih.govebi.ac.uk

At the histamine H3 receptor (H3R), Clobenpropit acts as a potent antagonist or inverse agonist. nih.govebi.ac.ukmedchemexpress.com The binding mechanism involves the protonated imidazole (B134444) ring and the isothiourea moiety of Clobenpropit interacting with key acidic residues, specifically Asp3.32 and Glu5.46, within the ligand-binding pocket of the H3R. researchgate.net This interaction is characterized by the formation of a salt bridge. researchgate.net

At the histamine H4 receptor (H4R), Clobenpropit exhibits partial agonist activity. nih.govebi.ac.uk It binds to both human and rat H4 receptors and can induce specific allosteric changes upon binding, influencing downstream signaling. scbt.comzhanggroup.orgnus.edu.sg Studies on Clobenpropit analogs have shown that modifications to the functional group attached to the isothiourea moiety can modulate the intrinsic activity at the H4R, ranging from neutral antagonism to full agonism. nih.gov The binding of Clobenpropit to H3 and H4 receptors can also inhibit the CXCL12/CXCR4 axis, which is implicated in cancer and autoimmune diseases. researchgate.net

The differential activity of Clobenpropit at H3 and H4 receptors highlights the subtleties of ligand-receptor interactions and the potential for developing selective or dual-activity modulators for therapeutic purposes. nih.govvu.nl

| Compound | Receptor | Activity | Key Interactions |

|---|

Inhibition of c-di-AMP-Synthesizing Enzyme CdaA

The enzyme CdaA, a diadenylate cyclase responsible for synthesizing the essential second messenger cyclic di-AMP (c-di-AMP) in many bacteria, has emerged as a promising target for new antibiotics. u-shizuoka-ken.ac.jpacs.orgnih.govnih.gov This is because c-di-AMP is crucial for bacterial viability, and the enzyme is absent in humans. u-shizuoka-ken.ac.jpacs.org

In a crystallographic fragment screen against CdaA from Listeria monocytogenes, a compound structurally similar to this compound, namely (2-Chlorophenyl)methyl carbamimidothioate, was identified as a fragment that binds to the enzyme. acs.org This finding is significant as it suggests that the carbamimidothioate scaffold can serve as a foundational structure for developing more potent and specific CdaA inhibitors. Two fragments in this study were found to localize to the highly conserved ATP-binding site, marking them as potential starting points for the development of broad-spectrum antibiotics. u-shizuoka-ken.ac.jpacs.org The study provides a structural basis for the future design of inhibitors targeting the ATP-binding pocket of CdaA. u-shizuoka-ken.ac.jp

Endothiapepsin Binding Interactions

Endothiapepsin, an aspartic protease from Cryphonectria parasitica, is often used as a model enzyme for drug discovery due to its similarity to human enzymes like renin and β-secretase. researchgate.net In a fragment screening study, this compound was identified as a hit that binds to Endothiapepsin. researchgate.net The crystal structure (PDB ID: 3PLD) revealed that the compound binds in the active site of the enzyme. researchgate.net Specifically, these fragment-based screening efforts aimed to identify diverse chemotypes that could serve as starting points for inhibitor optimization. researchgate.net The binding of this compound to Endothiapepsin highlights its potential as a scaffold for the design of inhibitors targeting aspartic proteases.

Cellular Mechanistic Assays (In Vitro)

While direct studies on this compound are limited, research on structurally related compounds provides significant insights into its likely cellular effects, including the induction of apoptosis and perturbation of the cell cycle.

Investigation of Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a key mechanism for many anticancer agents. mdpi.com This process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. mdpi.com

Studies on derivatives of S-benzylisothiourea and other related structures indicate a strong potential for apoptosis induction. For instance, adamantane-linked isothiourea derivatives bearing a 4-chlorophenyl substituent have been shown to be potent inducers of apoptosis. acs.org One such derivative was found to trigger apoptosis through both the intrinsic pathway, evidenced by the depolarization of the mitochondrial transmembrane potential and altered Bax/Bcl-2 ratio, and the extrinsic death receptor-mediated pathway, indicated by the activation of Fas. acs.org Furthermore, new benzimidazole-derived isothioureas have also demonstrated the ability to induce apoptosis in human leukemia cell lines. researchgate.net These findings suggest that this compound likely shares this pro-apoptotic activity.

Cell Cycle Perturbation Analysis (e.g., G2/M Arrest)

The cell cycle is a tightly regulated process, and its disruption can lead to cell death. mdpi.com Many anticancer drugs exert their effects by causing cell cycle arrest, often at the G2/M checkpoint, which prevents cells from entering mitosis. nih.govwindows.netmdpi.com

Research on compounds structurally related to this compound has demonstrated significant effects on cell cycle progression. A study on 2-anilino triazolopyrimidines, which included an N-(4-Chlorobenzyl) derivative, found that the lead compound caused a significant, concentration-dependent arrest of HeLa cells in the G2/M phase of the cell cycle. nih.gov Similarly, certain benzimidazole (B57391) derivatives have been shown to induce cell cycle arrest, with some causing arrest in the G1 and S phases, and others in the S and G2 phases. mdpi.com These results strongly suggest that this compound may also function as an anticancer agent by perturbing the cell cycle, likely inducing a G2/M arrest.

Table 1: Effects of Related Compounds on Cell Cycle Progression

| Compound Class | Specific Derivative/Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| 2-Anilino Triazolopyrimidines | p-Toluidino derivative (related to N-(4-Chlorobenzyl) derivative) | HeLa | G2/M Arrest | nih.gov |

| Benzimidazole Derivatives | Compound 10 | SKOV3 | S and G2 phase arrest | mdpi.com |

| Benzimidazole Derivatives | Compound 13 | SKOV3 | G1 and S phase arrest | mdpi.com |

| Pyrimidine Derivatives | Compound 95 | EGFR-mutant | G2/M Arrest | mdpi.com |

Mitochondrial Depolarization Studies

The intrinsic apoptotic pathway is heavily dependent on the mitochondria. A key event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm), also known as mitochondrial depolarization. researchgate.net This event is often a point of no return in the apoptotic cascade.

Studies have confirmed that the pro-apoptotic activity of compounds related to this compound is linked to mitochondrial depolarization. For example, the investigation of a potent 2-anilino triazolopyrimidine derivative demonstrated that its induction of apoptosis was associated with a loss of mitochondrial membrane potential in HeLa cells. nih.gov This was determined using the fluorescent dye JC-1, which shifts from red to green fluorescence upon mitochondrial depolarization. nih.gov Similarly, an adamantane-linked isothiourea with a 4-chlorophenyl group was also found to cause depolarization of the mitochondrial transmembrane potential, initiating the intrinsic apoptotic pathway. acs.org

Caspase Activation Profiling

Caspases are a family of cysteine proteases that are central to the execution of apoptosis. mdpi.com They are activated in a cascade, with initiator caspases (like caspase-8 and -9) activating executioner caspases (like caspase-3). nih.gov

The apoptotic cell death induced by compounds structurally similar to this compound has been shown to be caspase-dependent. In the study of the 2-anilino triazolopyrimidine derivative, the loss of mitochondrial potential was followed by the activation of caspase-9, a key initiator caspase in the intrinsic pathway. nih.gov The study on the adamantane-linked isothiourea containing a 4-chlorophenyl moiety showed activation of initiator caspases-8 (extrinsic pathway) and -9 (intrinsic pathway), as well as the executioner caspase-3. acs.org This comprehensive activation profile suggests that related compounds can trigger a robust apoptotic response through multiple arms of the caspase cascade.

Table 2: Caspase Activation by Related Compounds

| Compound Class | Specific Derivative/Compound | Activated Caspases | Pathway Implication | Reference |

|---|---|---|---|---|

| 2-Anilino Triazolopyrimidines | p-Toluidino derivative | Caspase-9 | Intrinsic | nih.gov |

| Adamantane-linked Isothiourea | 4-Bromobenzyl analogue with 4-chlorophenyl group | Caspase-3, -8, -9 | Intrinsic & Extrinsic | acs.org |

| Benzimidazole Derivatives | STX-0119 | Caspase-3/7 | STAT3-mediated apoptosis | u-shizuoka-ken.ac.jp |

Ligand-Target Interaction Analysis

The interaction of this compound with protein targets has been elucidated through various advanced biochemical and computational methods. These investigations provide a detailed understanding of the binding modes and the structural basis for its biological activity, which is crucial for structure-based drug design.

X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structural information about how a ligand binds to its protein target. dgk-home.decellstructureatlas.org This method has been instrumental in visualizing the precise interactions of this compound within the binding sites of several proteins.

At least two protein structures complexed with this compound have been resolved and deposited in the Protein Data Bank (PDB). One significant finding is the crystal structure of cAMP-dependent Protein Kinase A (PKA) from Cricetulus griseus in complex with the compound, identified as a fragment-like molecule (PDB ID: 5N32). wwpdb.orgrcsb.orgproteopedia.org This structure was determined at a resolution of 1.83 Å, providing a clear view of the ligand's orientation and interactions within the kinase's active site. rcsb.org

Another available crystal structure is that of the MreB protein from Caulobacter crescentus, a key component of the bacterial cytoskeleton, bound to this compound (identified as inhibitor MP265) (PDB ID: 4CZH). rcsb.org This complex was resolved at an even higher resolution of 1.64 Å, offering detailed insights into the inhibition mechanism of this essential bacterial protein. rcsb.org The availability of these high-resolution structures is foundational for understanding the molecule's mechanism of action and for guiding further drug development efforts. dgk-home.de

| PDB ID | Target Protein | Organism | Resolution (Å) | R-Value Work | R-Value Free |

| 5N32 | cAMP-dependent protein kinase catalytic subunit alpha | Cricetulus griseus (Chinese hamster) | 1.83 | 0.190 | 0.220 |

| 4CZH | MreB | Caulobacter vibrioides (formerly C. crescentus) | 1.64 | 0.200 | 0.190 |

Table 1: Summary of X-ray crystallography data for protein-ligand complexes of this compound. Data sourced from RCSB PDB. rcsb.orgrcsb.org

Molecular Docking and Binding Energy Calculations

Molecular docking and binding energy calculations are computational techniques used to predict and analyze the binding of a ligand to a protein. nih.gov These methods complement experimental data from X-ray crystallography and are valuable for screening virtual libraries, predicting binding affinities, and understanding the key interactions that stabilize the protein-ligand complex.

Molecular dynamics simulations have been employed to study the interaction of related compounds, such as S-(4-chlorobenzyl) isothiourea, with the bacterial chaperone protein LolA. nih.gov These studies investigated whether inhibitor molecules bind within the hydrophobic cavity of LolA and how their presence affects the binding of the native lipoprotein (BLP). nih.govresearchgate.net Free energy calculations suggested that the presence of such inhibitors could unfavorably impact the binding affinity of BLP for LolA. nih.gov Contact analysis within the simulations, using a distance cutoff of 4 Å, helped identify specific hydrophobic residues deep within the binding cavity, such as L9, I23, W95, and I131, that interact with the ligand. nih.govresearchgate.net

In studies on the histamine H4 receptor (H4R), derivatives of clobenpropit, which contains the this compound scaffold, were analyzed using quantitative structure-activity relationship (QSAR) models and molecular dynamics. vu.nl These computational approaches helped to elucidate distinct binding modes and correlate structural features with binding affinities (pKi values). For instance, the addition of different chemical groups to the core structure resulted in significant changes in binding affinity for both the H3 and H4 receptors, highlighting the sensitivity of ligand-receptor interactions to small structural modifications. vu.nl

| Compound Series | Target | Method | Key Finding |

| S-(4-chlorobenzyl) isothiourea | LolA | Molecular Dynamics Simulation, Free Energy Calculation | Inhibitor binds in the hydrophobic cavity, potentially reducing the binding affinity of the native lipoprotein. nih.gov |

| Clobenpropit Derivatives | Histamine H4 Receptor (H4R) | QSAR, Molecular Dynamics | Revealed that the 4-chlorobenzyl group is a key determinant of binding affinity and that modifications allow for distinct binding modes. vu.nl |

Table 2: Examples of molecular modeling and simulation studies involving the this compound scaffold.

Rational Design Strategies Based on Interaction Analysis

Rational design strategies leverage the structural and mechanistic insights gained from X-ray crystallography and molecular modeling to create new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov The detailed interaction maps for this compound serve as an excellent starting point for such endeavors.

The identification of this compound as a binder to PKA through crystallographic fragment screening is a prime example of fragment-based drug discovery (FBDD). rcsb.orgnih.gov In FBDD, small, low-affinity molecules (fragments) that bind to the target are identified and then iteratively optimized and grown into more potent, drug-like candidates. nih.gov The crystal structure of the PKA-ligand complex (5N32) reveals specific anchor points and available vectors for chemical elaboration, providing a blueprint for designing next-generation inhibitors. rcsb.org

Furthermore, studies on related compounds demonstrate the power of rational design in practice. For example, the synthesis and analysis of a series of clobenpropit derivatives for the histamine H4 receptor were based on a strategy to probe ligand-receptor interactions. vu.nl By systematically modifying the 4-chlorobenzyl and isothiourea moieties, researchers could dissect the contributions of different parts of the molecule to binding affinity and selectivity. This approach led to the development of compounds with significantly altered binding profiles and provided a deeper understanding of the molecular determinants for H4R ligand binding. vu.nl This type of structure-activity relationship (SAR) study is a cornerstone of modern medicinal chemistry and rational drug design. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies and Chemical Scaffolds

The core structure of 4-Chlorobenzyl carbamimidothioate serves as a versatile scaffold for the synthesis of new and diverse chemical entities. Researchers are actively developing innovative synthetic routes to modify this backbone, aiming to enhance biological activity and explore new therapeutic possibilities.

A significant area of focus is the S-alkylation of precursor molecules. For instance, a library of alkyl/benzyl (B1604629) (4-sulphamoylphenyl)carbamimidothioates was synthesized through the selective S-alkylation of 4-thioureidobenzenesulphonamide. nih.gov This method involves reacting the starting material with various alkyl or benzyl halides to introduce different functional groups. nih.gov One specific example is the synthesis of 4-Chlorobenzyl (4-sulphamoylphenyl)carbamimidothioate, achieved by reacting 4-thioureidobenzenesulphonamide with 4-chlorobenzyl bromide in DMF. nih.gov This approach has yielded a range of derivatives with varying substituents, each with the potential for unique biological interactions.

Furthermore, the isothiourea moiety is a key functional group that researchers are leveraging. The synthesis of adamantane-linked isothiourea derivatives, which incorporate a 4-chlorophenyl substituent, highlights the strategy of combining different structural motifs to create novel compounds. nih.govacs.org The reaction of 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea with arylmethyl bromides, such as 4-nitrobenzyl bromide or 4-bromobenzyl bromide, in the presence of a base, yields these complex derivatives. nih.govacs.org This methodology opens up avenues for creating a wide array of compounds with potentially enhanced chemotherapeutic properties. nih.govacs.org

The development of multi-step reaction sequences is another crucial aspect. For example, novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized starting from 4-chloropyridine-3-sulfonamide. This process involves the formation of N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates as intermediates, which are then converted to the final triazole derivatives. mdpi.com Such synthetic strategies are instrumental in building complex molecules with specific functionalities.

The table below summarizes some of the novel synthetic approaches being explored:

| Starting Material | Reagent(s) | Intermediate/Product | Research Focus |

| 4-thioureidobenzenesulphonamide | 4-chlorobenzyl bromide, DMF | 4-Chlorobenzyl (4-sulphamoylphenyl)carbamimidothioate | Synthesis of carbonic anhydrase inhibitors nih.gov |

| 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea | 4-nitrobenzyl bromide, K2CO3, acetone (B3395972) | 4-Nitrobenzyl (Z)-N-(adamantan-1-yl)-N′-(4-chlorophenyl)carbamimidothioate | Development of chemotherapeutic agents nih.govacs.org |

| 4-chloropyridine-3-sulfonamide | Various reagents | N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates | Synthesis of antifungal agents mdpi.com |

Advanced Computational Modeling for Predictive Design and Target Discovery

Computational modeling has become an indispensable tool in modern drug discovery, enabling the predictive design of new molecules and the identification of their potential biological targets. For this compound and its analogs, in silico methods are being employed to rationalize structure-activity relationships (SAR) and guide the synthesis of more potent and selective compounds.

Molecular docking simulations are a cornerstone of this approach. By modeling the interaction of a ligand with the binding site of a protein, researchers can predict the binding affinity and orientation of the molecule. For instance, docking studies have been performed to understand how derivatives of this compound might bind to biological targets like lanosterol (B1674476) 14α-demethylase in Candida albicans, providing insights into their potential antifungal mechanism. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are also being utilized to correlate the chemical structure of compounds with their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of newly designed molecules before they are synthesized. vu.nl This approach was used to investigate the binding of clobenpropit (B1669187) derivatives to the histamine (B1213489) H4 receptor, highlighting the importance of lipophilicity in receptor affinity and selectivity. vu.nl

Furthermore, virtual screening of large compound libraries is a powerful technique for identifying novel scaffolds. nih.gov This method was successfully applied to identify new potential inhibitors of shikimate kinase, a key enzyme in Mycobacterium tuberculosis. nih.gov By combining ligand-based and structure-based virtual screening, researchers can efficiently sift through vast chemical spaces to find promising starting points for drug development. nih.gov

The following table outlines some of the computational methods being applied to research on this compound and related compounds:

| Computational Method | Application | Example |

| Molecular Docking | Predicting binding modes and affinities | Investigating the interaction of derivatives with Candida albicans lanosterol 14α-demethylase mdpi.com |

| QSAR | Correlating chemical structure with biological activity | Analyzing the binding of clobenpropit analogues to the histamine H4 receptor vu.nl |

| Virtual Screening | Identifying novel scaffolds and potential inhibitors | Screening for inhibitors of Mycobacterium tuberculosis shikimate kinase nih.gov |

| Hirshfeld Surface Analysis | Analyzing intermolecular interactions in crystal structures | Characterizing adamantane-linked isothiourea derivatives nih.govacs.org |

Exploration of New Biological Targets and Pathways for Mechanistic Understanding

While this compound and its derivatives have shown promise in various therapeutic areas, research is ongoing to identify new biological targets and elucidate the underlying molecular pathways of their action. This exploration is crucial for understanding their full therapeutic potential and for the development of targeted therapies.

One area of investigation is the inhibition of enzymes crucial for pathogen survival. For example, derivatives of this compound have been investigated as inhibitors of carbonic anhydrases from both human and bacterial sources. nih.gov Specifically, compounds have shown inhibitory activity against human isoforms hCA I, II, VII, and XIII, as well as bacterial enzymes from Mammaliicoccus sciuri and Salmonella enterica. nih.gov The identification of selective inhibitors for bacterial carbonic anhydrases could lead to the development of novel antibacterial agents. nih.gov

Another identified target is the bacterial cytoskeletal protein MreB. medchemexpress.commedchemexpress.com MP265, a hydrochloride salt of this compound, is a known MreB inhibitor and is a structural analogue of A22, albeit less toxic. medchemexpress.commedchemexpress.commedchemexpress.com MreB is essential for maintaining cell shape in many bacteria, making it an attractive target for new antibiotics.

The anti-proliferative activity of related compounds is also a significant area of research. Adamantane-linked isothiourea derivatives containing a 4-chlorophenyl group have demonstrated activity against various human cancer cell lines, including PC-3 (prostate), HepG-2 (liver), MCF-7 (breast), HeLa (cervical), and HCT-116 (colon). nih.govacs.org The search for the specific molecular targets responsible for this anti-cancer activity is a key focus. In silico studies have suggested that some of these compounds may interact with the ligand-binding domain of estrogen receptor α (ERα). researchgate.net

The table below summarizes some of the biological targets and pathways being explored for this compound and its derivatives:

| Biological Target/Pathway | Therapeutic Area | Example Compound/Derivative |

| Carbonic Anhydrases (human and bacterial) | Anti-infective, other therapeutic areas | 4-Chlorobenzyl (4-sulphamoylphenyl)carbamimidothioate nih.gov |

| MreB | Antibacterial | MP265 (this compound hydrochloride) medchemexpress.commedchemexpress.com |

| Tubulin Polymerization | Anticancer | 2-anilino triazolopyrimidines mdpi.com |

| Estrogen Receptor α (ERα) | Anticancer | 1,5-disubstituted tetrazoles derived from carbamimidothioates researchgate.net |

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the biological effects of this compound and its analogs, researchers are turning to the integration of multi-omics data. This systems biology approach combines data from various molecular levels, such as genomics, transcriptomics, proteomics, and metabolomics, to create a more complete picture of a compound's mechanism of action. jci.orgresearchgate.netnih.govnih.gov

By analyzing how a compound affects the expression of genes (transcriptomics), the abundance of proteins (proteomics), and the levels of metabolites (metabolomics), scientists can identify the key pathways and cellular processes that are perturbed. jci.orgresearchgate.netnih.govnih.gov This integrated approach can help to:

Identify novel drug targets and biomarkers. jci.orgnih.gov

Elucidate mechanisms of drug action and toxicity. researchgate.net

Stratify patients for personalized medicine. jci.org

Repurpose existing drugs for new indications. jci.org

While specific multi-omics studies on this compound are still emerging, this approach holds immense promise for the future. For example, in the context of cancer research, integrating multi-omics data has been shown to identify distinct molecular subtypes of diseases and prioritize driver genes. nih.gov Applying such methods to cells or tissues treated with this compound derivatives could reveal their precise impact on cellular networks, leading to a more rational design of future therapeutic agents.